N-({[3,3'-bithiophene]-5-yl}methyl)cyclopropanecarboxamide
Description
N-({[3,3’-bithiophene]-5-yl}methyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a bithiophene moiety linked via a methylene bridge
Properties
Molecular Formula |
C13H13NOS2 |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H13NOS2/c15-13(9-1-2-9)14-6-12-5-11(8-17-12)10-3-4-16-7-10/h3-5,7-9H,1-2,6H2,(H,14,15) |
InChI Key |
VVJFKUQRBOYOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of two thiophene rings. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Methylene Bridge: The bithiophene is then functionalized with a methylene group, which can be introduced through a halomethylation reaction.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the methylene-functionalized bithiophene with cyclopropanecarboxylic acid or its derivatives, followed by amidation to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)cyclopropanecarboxamide depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxyphenyl)cyclopropanecarboxamide
- N-(2-Cyanophenyl)cyclopropanecarboxamide
- N-(3-{[(2-Methoxyphenyl)amino]sulfonyl}-4-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)cyclopropanecarboxamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop materials with high conductivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
